molecular formula C20H28O2 B8457584 6-(Decyloxy)naphthalen-2-OL CAS No. 119556-03-5

6-(Decyloxy)naphthalen-2-OL

Cat. No.: B8457584
CAS No.: 119556-03-5
M. Wt: 300.4 g/mol
InChI Key: LGTXVJDTGNMIQL-UHFFFAOYSA-N
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Description

6-(Decyloxy)naphthalen-2-OL is a naphthalene derivative featuring a hydroxyl group at the 2-position and a decyloxy (C₁₀H₂₁O) substituent at the 6-position.

Properties

CAS No.

119556-03-5

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

6-decoxynaphthalen-2-ol

InChI

InChI=1S/C20H28O2/c1-2-3-4-5-6-7-8-9-14-22-20-13-11-17-15-19(21)12-10-18(17)16-20/h10-13,15-16,21H,2-9,14H2,1H3

InChI Key

LGTXVJDTGNMIQL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC2=C(C=C1)C=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds:

6-(Isopropyloxy)naphthalen-2-ol ():

  • Structure : Features a shorter branched alkoxy (isopropyl) group at the 6-position.
  • Molecular Weight : ~220–230 g/mol (estimated), lighter than 6-(Decyloxy)naphthalen-2-OL (~290 g/mol).
  • Hydrophobicity : Lower logP due to the smaller substituent, enhancing aqueous solubility compared to the decyloxy derivative .

2-(6-Methoxynaphthalen-2-yl)ethanol (): Structure: Methoxy group at 6-position and ethanol side chain. Molecular Weight: 202.25 g/mol.

6-(4-Chloro-2-hydroxyphenoxy)naphthalen-2-ol (): Structure: Chlorophenoxy substituent introduces electronegativity and aromaticity.

Benzoic Acid Ester Derivatives ():

  • Example : 4-(Decyloxy)-3-fluoro-benzoic acid ester.
  • Complexity : Higher molecular weight (568.74 g/mol) due to ester and fluorine groups. The decyloxy chain here may improve lipid solubility for drug delivery .

Physicochemical Properties

Property This compound (Estimated) 6-(Isopropyloxy)naphthalen-2-ol 2-(6-Methoxynaphthalen-2-yl)ethanol 6-(4-Chloro-2-hydroxyphenoxy)naphthalen-2-ol
Molecular Weight ~290 g/mol ~220–230 g/mol 202.25 g/mol 298.72 g/mol
logP (Hydrophobicity) High (~6–7) Moderate (~3–4) Moderate (~2–3) Moderate (~3–4)
Solubility Low in water, high in organic solvents Moderate in organic solvents Moderate in polar solvents Low in water, moderate in organics
  • The decyloxy group’s long alkyl chain significantly increases hydrophobicity, reducing aqueous solubility but enhancing compatibility with lipid membranes .

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